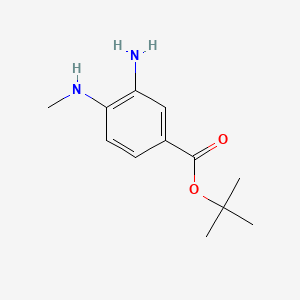
Tert-butyl 3-amino-4-(methylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-4-(methylamino)benzoate: is a chemical compound with the following structural formula:
C11H15NO2
It consists of a benzoic acid derivative with tert-butyl, amino, and methylamino substituents. The compound is synthesized for various applications, including its role as a building block in antifolate synthesis, which is important in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for tert-butyl 3-amino-4-(methylamino)benzoate involves the reaction of tert-butyl 4-(aminomethyl)benzoate with methylamine. The tert-butyl group provides steric hindrance, affecting reactivity and stability.
Reaction Conditions::Reagents: tert-butyl 4-(aminomethyl)benzoate, methylamine
Solvent: Organic solvent (e.g., tetrahydrofuran)
Procedure: Combine the reactants and allow the reaction to proceed under suitable conditions (e.g., room temperature or reflux).
Analyse Chemischer Reaktionen
Types of Reactions::
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.
Amidation: The reaction with methylamine leads to amidation, replacing the ester group with an amide.
Potassium tert-butoxide (t-BuOK): Used as a base in the amidation step.
Tetrahydrofuran (THF): Common solvent for the reaction.
Sodium dichromate and sulfuric acid: Used for oxidation reactions at the benzylic position.
Major Products:: The major product is tert-butyl 3-amino-4-(methylamino)benzoate.
Wissenschaftliche Forschungsanwendungen
Antifolate Synthesis: tert-butyl 3-amino-4-(methylamino)benzoate serves as a building block for antifolates, which inhibit enzymes involved in DNA synthesis and are used in cancer chemotherapy.
Wirkmechanismus
The compound’s mechanism of action lies in its ability to interfere with folate metabolism. It inhibits enzymes such as dihydrofolate reductase, disrupting DNA synthesis and cell division.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(aminomethyl)benzoate: A related compound without the methylamino substituent.
Cyclohexyl 4-aminobenzoate: Another benzoate derivative with a different substituent.
Tert-butyl 2-aminobenzoate: A positional isomer with an amino group in a different position.
Eigenschaften
CAS-Nummer |
2639437-87-7 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
tert-butyl 3-amino-4-(methylamino)benzoate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-5-6-10(14-4)9(13)7-8/h5-7,14H,13H2,1-4H3 |
InChI-Schlüssel |
NTUKQOBDBMOJJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


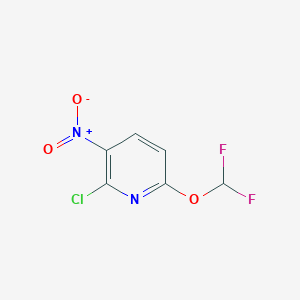
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
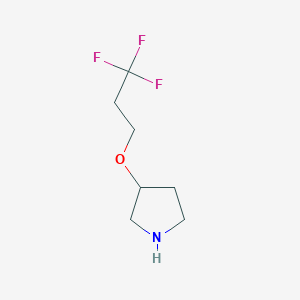
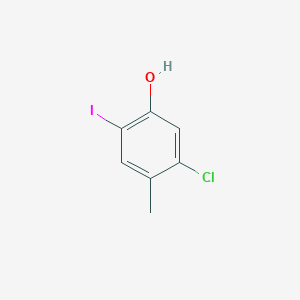
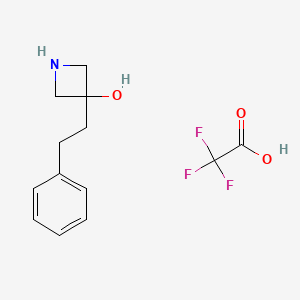
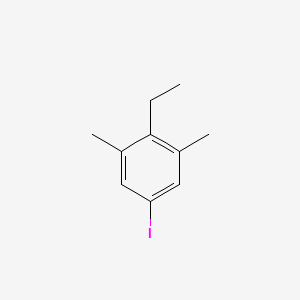
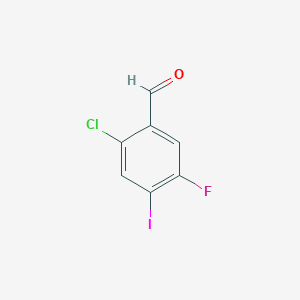
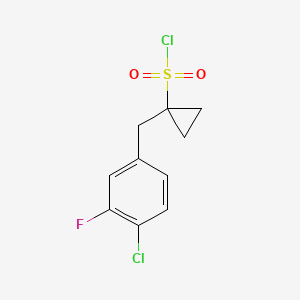
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)
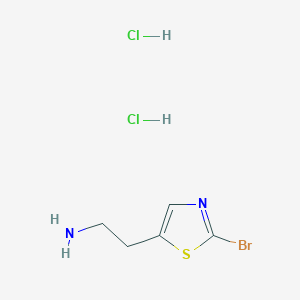
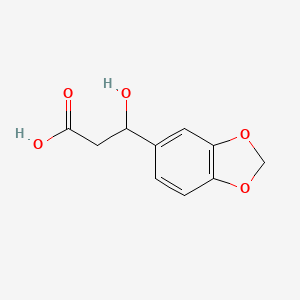
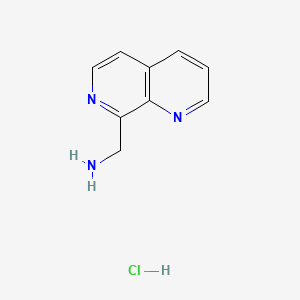
![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid](/img/structure/B13518121.png)
